(1R,2S)-1-amino-2-indanol
Overview
Description
Synthesis Analysis
The synthesis of (1R,2S)-1-amino-2-indanol has been explored through various methods, including intramolecular Friedel–Crafts acylation and enantioselective enzymatic reactions. A practical synthesis route involves the conversion of (R)-2-hydroxy-1-indanone, derived from D-(R)-phenylalanine, into this compound via oxime formation and diastereoselective hydrogenation (Kajiro et al., 1999). Another approach uses lipase and omega-transaminase for the enantioselective synthesis of this compound, highlighting the versatility of biocatalysis in achieving high diastereoselectivity and enantioselectivity (Yun et al., 2006).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its chiral centers, which significantly influence its chemical reactivity and interactions. The stereochemistry of these centers is crucial for its application in the synthesis of stereochemically complex pharmaceuticals.
Chemical Reactions and Properties
Chemical reactions involving this compound often exploit its chiral centers and functional groups. Its reactivity has been utilized in the synthesis of indinavir, an HIV protease inhibitor, through a series of diastereo- and enantioselective steps, showcasing its importance in drug synthesis (Demir et al., 2000).
Scientific Research Applications
Asymmetric Reduction and Synthesis
(1R,2S)-1-amino-2-indanol plays a crucial role in asymmetric synthesis. It is used as a vital source for the synthesis of Indinavir, an orally active HIV-1 protease inhibitor. This compound also functions as a chiral ligand or auxiliary in various asymmetric transformations, such as carbonyl reductions, aldol reactions, diethylzinc addition to aldehydes, and Diels-Alder reactions (Cho & Choi, 2002).
Enantioselective Construction
This compound-derived oxazolidinones are highly effective chiral auxiliaries for syn-aldol reactions, a method integral in the enantioselective construction of carbon-carbon bonds. This application is vital in organic synthesis and plays a significant role in the synthesis of various syn-aldol products (Ghosh & Onishi, 1996).
Kinetic Resolution and Transfer Hydrogenation
This compound is used in the kinetic resolution of secondary aryl alcohols and asymmetric transfer hydrogenation of ketones. These processes are essential in achieving high enantiomeric excesses, demonstrating the compound's utility in stereochemistry and catalysis (Faller & Lavoie, 2001).
Diels-Alder Reactions
Titanium complexes derived from (1R, 2S)-1-amino-2-indanol catalyze Diels-Alder reactions. These reactions are crucial for constructing carbon-carbon bonds in organic chemistry, with the compound offering high enantioselectivity and efficiency (Corey et al., 1993).
Chirality and Molecular Interactions
The compound's chirality significantly influences its structure and intramolecular interactions, especially in its neutral, protonated, and radical cation forms. This property is crucial in understanding the molecular behavior of chiral compounds in various states (Bouchet et al., 2015).
Enzymatic Resolution and Synthesis
Enzymatic resolution of this compound is employed in synthesizing enantiomerically pure compounds. This approach highlights the compound's role in biotechnological applications and the synthesis of specific stereochemical configurations (Yun et al., 2006).
Synthesis of Key HIV Protease Inhibitor Component
(1S,2R)-1-amino-2-indanol is synthesized as a key component of the HIV protease inhibitor, Indinavir. Its synthesis process is an important aspect of medicinal chemistry, particularly in the development of treatments for HIV (Demir et al., 2000).
Development of Novel Nucleosides
This compound is utilized in the synthesis of new chiral purinyl and 8-azapurinyl carbanucleoside derivatives. This application is significant in exploring novel compounds with potential antiviral activities (Ugliarolo et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as (1r,2s)-2-phenylcyclopropanaminium are known to interact with enzymes like monoamine oxidase
Mode of Action
The exact mode of action of (1R,2S)-1-amino-2-indanol is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds have been found to inhibit enzymes like monoamine oxidase, which plays a crucial role in the metabolism of neurotransmitters . If this compound shares this mechanism, it could potentially influence neurotransmitter levels and thus impact neural signaling.
Biochemical Pathways
If it does indeed interact with enzymes like monoamine oxidase, it could potentially affect the metabolic pathways of neurotransmitters such as dopamine, norepinephrine, and serotonin . This could lead to downstream effects on mood, cognition, and other neurological functions.
Result of Action
If it does interact with enzymes like monoamine oxidase, it could potentially influence neurotransmitter levels and thus impact neural signaling . This could lead to changes in mood, cognition, and other neurological functions.
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can influence the activity and stability of many drugs
properties
IUPAC Name |
(1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPKSXMQWBYUOI-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
136030-00-7, 7480-35-5 | |
Record name | (+)-cis-1-Amino-2-indanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136030-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-2-indanol, cis-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007480355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-2-indanol, cis-(+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136030007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-1-amino-2,3-dihydro-1H-inden-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.123 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Inden-2-ol, 1-amino-2,3-dihydro-, (1R,2S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.279 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-AMINO-2-INDANOL, CIS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71S3J7NU1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-AMINO-2-INDANOL, CIS-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZP212ZC8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: (1R,2S)-1-Amino-2-indanol serves as a versatile building block in organic synthesis, particularly as a chiral auxiliary and ligand in asymmetric catalysis. [, , , , ].
- Chiral Auxiliary: It can be incorporated into molecules to control the stereochemical outcome of reactions, leading to the formation of enantiomerically enriched products. []
- Ligand in Asymmetric Catalysis: It readily forms complexes with metals like copper and rhenium. These complexes act as efficient catalysts in asymmetric reactions, such as the aza-Henry reaction [] and cyclohydrocarbonylation [], affording products with high enantioselectivity.
A: this compound, with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol, exhibits distinct structural features []:
- NMR: NMR analysis is crucial for confirming the structure and purity of this compound. Characteristic peaks for various protons in the molecule are observed in 1H NMR spectra. [, ]
- CHN Analysis: Elemental analysis helps to verify the compound's purity and composition. []
A: this compound acts as a chiral ligand, forming stable complexes with transition metals like rhenium [] and copper []. These complexes are characterized by:
- Defined Stereochemistry: The chiral centers on the ligand influence the overall chirality of the metal complex, leading to the formation of single enantiomers. []
- Catalytic Activity: The complexes exhibit high catalytic activity and enantioselectivity in various asymmetric reactions. For instance, Cu(II)-amino alcohol complexes derived from this compound catalyze the asymmetric aza-Henry reaction with excellent enantioselectivity (ee > 99%) [].
ANone: The enantiomeric purity of this compound is crucial because it directly impacts the stereochemical outcome of reactions where it is used as a chiral auxiliary or ligand.
A: Chiral HPLC is a primary technique used to determine the enantiomeric excess (ee) of this compound []. This method separates the enantiomers based on their differential interactions with a chiral stationary phase, allowing for accurate quantification of each enantiomer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.